4-Bromo-1,1-difluoro-3-methylbutane (CAS 1783578-17-5): A Technical Guide to Its Role as a Lipophilic Hydrogen Bond Donor Building Block
4-Bromo-1,1-difluoro-3-methylbutane (CAS 1783578-17-5): A Technical Guide to Its Role as a Lipophilic Hydrogen Bond Donor Building Block
Executive Summary
4-Bromo-1,1-difluoro-3-methylbutane (CAS 1783578-17-5) is a highly specialized aliphatic building block utilized in advanced medicinal chemistry and agrochemical development[1]. Featuring a terminal bromide for cross-coupling or nucleophilic substitution, a
Structural & Physicochemical Profiling
The architecture of 4-Bromo-1,1-difluoro-3-methylbutane is purposefully designed to overcome common pharmacokinetic liabilities found in traditional drug scaffolds. The table below summarizes its core quantitative data and the mechanistic significance of its structural features.
| Property / Feature | Value / Description | Causality & Significance |
| CAS Registry Number | 1783578-17-5 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | Defines the precise atomic composition. | |
| Molecular Weight | 187.03 g/mol | Critical for exact stoichiometric calculations in micro-scale synthesis. |
| Terminal | Lipophilic H-Bond Donor | Acts as a bioisostere for |
| Steric Modulator | Restricts rotational freedom of the alkyl chain, locking the molecule into bioactive conformations and reducing entropic penalties upon binding. | |
| Terminal Bromide | Electrophilic Center | Provides a highly reactive leaving group for |
The Mechanistic Advantage: as a Bioisostere
In rational drug design, the replacement of metabolically labile groups (like
Unlike traditional hydroxyl groups that undergo rapid Phase II glucuronidation leading to high clearance rates, the
Pharmacokinetic advantages of the difluoromethyl bioisostere over traditional hydroxyls.
De Novo Synthesis & Reagent Preparation
While commercially available for research[1], understanding the de novo synthesis of 4-Bromo-1,1-difluoro-3-methylbutane is critical for identifying potential trace impurities (e.g., unreacted alcohols or fluorination byproducts) that could interfere with downstream biological assays.
Synthetic workflow for 4-Bromo-1,1-difluoro-3-methylbutane.
Synthetic Steps & Causality:
-
Deoxofluorination: The synthesis commences with methyl 2-methyl-4-oxobutanoate. Treatment with Diethylaminosulfur trifluoride (DAST) converts the aldehyde directly into the difluoromethyl group.
-
Causality: DAST is selected over harsher fluorinating agents (like
) to prevent the cleavage of the ester moiety and to maintain mild reaction conditions.
-
-
Ester Reduction: The intermediate methyl 4,4-difluoro-2-methylbutanoate is reduced using Lithium Aluminum Hydride (
) in anhydrous THF.-
Causality:
provides complete reduction to the primary alcohol without defluorinating the terminal group, provided the temperature is strictly controlled at .
-
-
Appel Bromination: The alcohol is converted to the target bromide using Carbon Tetrabromide (
) and Triphenylphosphine ( ).-
Causality: The Appel reaction is chosen over Phosphorus Tribromide (
) because it proceeds under neutral conditions, preventing acid-catalyzed rearrangements of the -methyl branched chain and ensuring high regiochemical fidelity.
-
Application Methodology: Sterically Hindered Alkylation
The primary application of 4-Bromo-1,1-difluoro-3-methylbutane is the alkylation of amines or N-heterocycles. Due to the
Step-by-Step Protocol
Step 1: Reaction Assembly
-
In an oven-dried Schlenk flask under argon, dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Cesium Carbonate (
, 2.0 eq) and Potassium Iodide (KI, 0.1 eq). -
Causality:
is utilized because the large cesium cation provides a "soft" counterion effect, increasing the solubility and reactivity of the carbonate base in DMF compared to . KI is critical; it catalyzes the reaction via the Finkelstein mechanism, transiently converting the alkyl bromide in situ into a more reactive alkyl iodide to overcome the -methyl steric hindrance.
Step 2: Reagent Addition
-
Add 4-Bromo-1,1-difluoro-3-methylbutane (1.2 eq) dropwise at room temperature.
-
Elevate the temperature to
and stir for 12-16 hours.
Step 3: Self-Validation (In-Process Control)
-
Withdraw a 50
aliquot, quench with , extract with EtOAc, and analyze via LC-MS. -
Validation Check: The reaction is deemed complete when the starting amine peak is consumed and the
peak corresponding to the alkylated product dominates the chromatogram. If unreacted amine persists, add an additional 0.2 eq of the bromide and stir for 4 hours.
Step 4: Workup and Purification
-
Cool the mixture to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent.
-
Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography.
Step 5: Structural Verification
-
Validation Check: Analyze the purified product via
NMR ( ). The successful integration of the intact building block is confirmed by the presence of a distinct multiplet (typically a triplet of triplets or doublet of triplets) between 5.8 - 6.2 ppm, exhibiting a large geminal fluorine coupling constant ( Hz). This validates that the moiety survived the basic alkylation conditions without undergoing elimination.
Conclusion
The strategic incorporation of 4-Bromo-1,1-difluoro-3-methylbutane into molecular scaffolds offers a direct pathway to leverage the lipophilic hydrogen bond donor properties of the
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, 60(2), 797–804. URL: [Link]
